8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine
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Overview
Description
8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine: is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry: In chemistry, 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Researchers are exploring its interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 8-Bromo-2-fluoro-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
Comparison: Compared to similar compounds, 8-Bromo-7-fluoro-2-methyl-1,5-naphthyridine is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms also contributes to its distinct properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6BrFN2 |
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Molecular Weight |
241.06 g/mol |
IUPAC Name |
8-bromo-7-fluoro-2-methyl-1,5-naphthyridine |
InChI |
InChI=1S/C9H6BrFN2/c1-5-2-3-7-9(13-5)8(10)6(11)4-12-7/h2-4H,1H3 |
InChI Key |
IAIXRKLWDXEFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN=C2C=C1)F)Br |
Origin of Product |
United States |
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